molecular formula C8H5ClF3NO2 B1409257 5-Chloro-3-(trifluoromethyl)pyridine-2-acetic acid CAS No. 1214374-76-1

5-Chloro-3-(trifluoromethyl)pyridine-2-acetic acid

Cat. No. B1409257
M. Wt: 239.58 g/mol
InChI Key: POVQNGACPIJRSP-UHFFFAOYSA-N
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Description

5-Chloro-3-(trifluoromethyl)pyridine-2-acetic acid is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .


Molecular Structure Analysis

The molecular structure of TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are diverse and depend on the specific derivative and its intended use. For example, 2,3,5-DCTF can be synthesized by chlorinating 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions .


Physical And Chemical Properties Analysis

TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Herbicidal Activity

5-Chloro-3-(trifluoromethyl)pyridine-2-acetic acid derivatives have been synthesized as pyridine analogues of commercial herbicides like benazolin. These compounds exhibited auxin-like herbicidal symptoms, showing more effectiveness on dicotyledonous than monocotyledonous species. Particularly, acids and esters in these derivatives were found to be more active than alkoxyamides (Hegde & Mahoney, 1993).

Synthesis and Application in Pharmaceuticals and Agrochemicals

The compound has been involved in synthesis research, particularly in the pharmaceutical, agrochemical, and biochemical sectors. It has notable applications in the development of herbicides (Li Zheng-xiong, 2004).

Antimicrobial Activities

New derivatives of 5-Chloro-3-(trifluoromethyl)pyridine-2-acetic acid have been synthesized and tested for antimicrobial activities. These derivatives have shown potential in the field of antimicrobial research (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Versatility in Chemical Synthesis

This compound serves as a model substrate in the regioexhaustive functionalization process, demonstrating its versatility in chemical synthesis. Its derivatives have been utilized in creating a range of functionalized compounds, showing the broad utility of this chemical in synthetic chemistry (Cottet & Schlosser, 2004).

Potential in Anticancer Research

Compounds synthesized from 5-Chloro-3-(trifluoromethyl)pyridine-2-acetic acid have been explored for their potential as anticancer agents. These studies indicate the compound's utility in developing new treatments in oncology (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).

Chemical Structure Analysis

The compound has been studied for its crystal structure, which reveals complex hydrogen-bonding networks. This research contributes to a better understanding of its molecular interactions, which is crucial for its application in various chemical syntheses (Ye & Tanski, 2020).

Safety And Hazards

As with any chemical compound, safety precautions must be taken when handling 5-Chloro-3-(trifluoromethyl)pyridine-2-acetic acid. It is considered hazardous and can cause skin irritation, serious eye irritation, and respiratory irritation. It may also cause genetic defects .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

2-[5-chloro-3-(trifluoromethyl)pyridin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO2/c9-4-1-5(8(10,11)12)6(13-3-4)2-7(14)15/h1,3H,2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVQNGACPIJRSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-(trifluoromethyl)pyridine-2-acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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